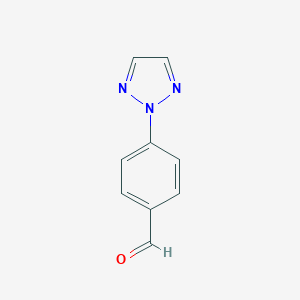

4-(2H-1,2,3-triazol-2-yl)benzaldehyde

Descripción general

Descripción

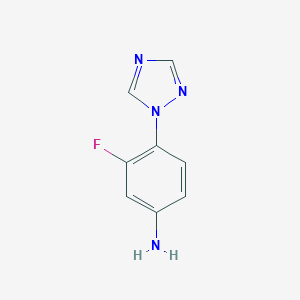

“4-(2H-1,2,3-triazol-2-yl)benzaldehyde” is a chemical compound with the molecular formula C9H7N3O . It is used as a ligand which stabilizes Cu (I) towards disproportionation and oxidation thus enhancing its catalytic effect in the azide-acetylene cycloaddition .

Synthesis Analysis

The synthesis of “4-(2H-1,2,3-triazol-2-yl)benzaldehyde” involves a sequence of consecutive functional group transformations, namely hydrogenation, Sandmeyer iodination, and Grignard carboxylation . This provides the target molecules in a reliable and scalable manner .

Molecular Structure Analysis

The molecular structure of “4-(2H-1,2,3-triazol-2-yl)benzaldehyde” can be represented by the InChI code: 1S/C9H7N3O/c13-7-8-1-3-9(4-2-8)12-10-5-6-11-12/h1-7H . The molecular weight of the compound is 173.17 g/mol .

Chemical Reactions Analysis

The chemical reactions involving “4-(2H-1,2,3-triazol-2-yl)benzaldehyde” are complex and involve multiple steps. For instance, the compound can undergo hydrogenation, Sandmeyer iodination, and Grignard carboxylation .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(2H-1,2,3-triazol-2-yl)benzaldehyde” include a molecular weight of 173.17 g/mol . The compound has a topological polar surface area of 47.8 Ų . The compound is a solid at room temperature .

Aplicaciones Científicas De Investigación

Therapeutic Applications

- Scientific Field : Medicinal Chemistry

- Summary of Application : Triazoles and their derivatives have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . They are also important in organocatalysis, agrochemicals, and materials science .

- Methods of Application : The synthesis of triazoles involves a Cu (I) catalyzed [3+2] dipolar cycloaddition between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates .

Antimicrobial Activities

- Scientific Field : Medicinal Chemistry

- Summary of Application : A series of 1,2,3-triazole hybrid containing amine-ester functionality have been synthesized and tested for antimicrobial activities .

- Methods of Application : This synthesis involves a Cu (I) catalyzed [3+2] dipolar cycloaddition between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates .

- Results or Outcomes : Moderate to excellent activity was observed from majority of the compounds against the tested strains . Notably, compound 7o (MIC = 0.0558 μmol/mL) exhibited substantial potency against most of the tested microbes .

Industrial Applications

- Scientific Field : Industrial Chemistry

- Summary of Application : Benzotriazoles have important industrial applications, including as fluorescent compounds, corrosion inhibitors, dyestuffs, and photo stabilizers .

- Methods of Application : The specific methods of application can vary widely depending on the specific use case. For example, as corrosion inhibitors, benzotriazoles might be applied to metal surfaces to prevent oxidation .

- Results or Outcomes : These compounds have been found to be effective in their respective applications, contributing to the longevity and performance of various industrial products .

Agricultural Applications

- Scientific Field : Agrochemistry

- Summary of Application : Derivatives of 1,2,3-triazole have been used as insecticides, fungicides, and plant growth regulators .

- Methods of Application : These compounds can be applied directly to crops or incorporated into the soil to control pests and promote plant growth .

- Results or Outcomes : These compounds have been found to be effective in controlling pests and promoting plant growth, contributing to increased agricultural productivity .

Antiviral Applications

- Scientific Field : Medicinal Chemistry

- Summary of Application : Triazoles and their derivatives have significant antiviral properties . For example, the discovery of antifungal activities of azole derivatives led to the invention of fluconazole, itraconazole, voriconazole, posaconazole, efinaconazole, etc .

- Methods of Application : The specific methods of application can vary widely depending on the specific use case. For example, as antiviral drugs, these compounds might be administered orally or intravenously .

- Results or Outcomes : These compounds have been found to be effective in their respective applications, contributing to the treatment and prevention of various viral diseases .

Antidepressant Applications

- Scientific Field : Medicinal Chemistry

- Summary of Application : Triazoles and their derivatives have significant antidepressant properties . For example, the commercially available triazole-containing drugs are fluconazole, voriconazole (antifungal), trazodone, nefazodone (antidepressant), trapidil (antihypertensive), estazolam (sedative-hypnotic), rufinamide (antiepileptic) and so on .

- Methods of Application : The specific methods of application can vary widely depending on the specific use case. For example, as antidepressant drugs, these compounds might be administered orally .

- Results or Outcomes : These compounds have been found to be effective in their respective applications, contributing to the treatment of various depressive disorders .

Direcciones Futuras

The future directions for “4-(2H-1,2,3-triazol-2-yl)benzaldehyde” could involve further exploration of its biological activity and potential applications in various fields. The compound’s role as a ligand that enhances the catalytic effect of Cu (I) in the azide-acetylene cycloaddition suggests potential applications in catalysis .

Propiedades

IUPAC Name |

4-(triazol-2-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O/c13-7-8-1-3-9(4-2-8)12-10-5-6-11-12/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTYWOTWHICQOMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)N2N=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40444964 | |

| Record name | 4-(2H-1,2,3-triazol-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2H-1,2,3-triazol-2-yl)benzaldehyde | |

CAS RN |

179056-04-3 | |

| Record name | 4-(2H-1,2,3-triazol-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-1,5-dihydroimidazo[4,5-c]pyridin-4-one](/img/structure/B68346.png)

![2-[5-(2-Chloroacetyl)-2-thienyl]acetic acid](/img/structure/B68350.png)